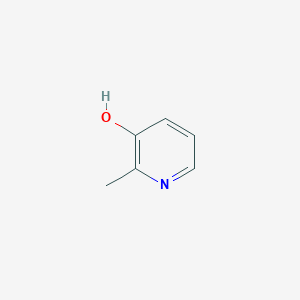

2-Methylpyridin-3-ol

描述

Significance in Chemical and Biological Systems Research

3-Hydroxy-2-methylpyridine holds a notable position in both chemical and biological research. In biological systems, it is recognized as a derivative of vitamin B6 and plays a role in the metabolism of amino acids and neurotransmitters. Its sulfated metabolite has been linked to cognitive function in human blood metabolome studies. The compound's structure allows it to act as a cofactor for various enzymes, where it helps stabilize reaction intermediates.

From a chemical perspective, 3-Hydroxy-2-methylpyridine is a valuable synthon, or building block, in organic synthesis. It serves as a precursor in the synthesis of pyrimidines and has been utilized as an intermediate in the production of pharmaceuticals and agrochemicals. ontosight.aimedchemexpress.com The presence of both a hydroxyl group and a pyridine (B92270) nitrogen atom enables it to function as a ligand in coordination chemistry, forming complexes with various metals. cymitquimica.combloomtechz.com This property is exploited in the development of catalysts and sensors. bloomtechz.com Furthermore, derivatives of 3-hydroxypyridine (B118123) have been investigated for their potential neuroprotective and antimicrobial properties. dergipark.org.tr

Table 1: Key Properties of 3-Hydroxy-2-methylpyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NO | ontosight.ai |

| Molecular Weight | 109.13 g/mol | ontosight.aibiosynth.com |

| Appearance | Colorless to light yellow solid | ontosight.aibloomtechz.com |

| Melting Point | 168-169 °C | sigmaaldrich.com |

| Boiling Point | 192-195 °C | ontosight.ai |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.aibloomtechz.com |

| IUPAC Name | 2-methylpyridin-3-ol | nih.govthermofisher.com |

| CAS Number | 1121-25-1 | ontosight.ai |

Historical Context and Evolution of Research on the Chemical Compound

The study of 3-Hydroxy-2-methylpyridine and its derivatives has evolved over several decades. Early research focused on the fundamental synthesis of the pyridine ring and its substituted analogues. One of the historical methods for preparing 2-methyl-3-hydroxy-4,5-disubstituted-pyridines, which are valuable intermediates for vitamin B6 synthesis, involved the reaction of 5-lower alkoxyoxazolyl-(4)-acetic acid esters with ethylenic compounds. google.com A notable example from a 1968 patent describes the synthesis of 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine by heating 5-ethoxyoxazolyl-4-acetic acid with dimethyl maleate (B1232345), achieving a high yield. google.com

Another documented synthetic route involves the transformation of 2-acetylfuran (B1664036) into 3-hydroxy-2-methylpyridine in a three-step process. Over time, the research focus expanded from synthesis to understanding the compound's physical and chemical properties, such as its tautomeric behavior. Like other hydroxypyridines, 3-hydroxy-2-methylpyridine can exist in equilibrium with its pyridone tautomer, although the hydroxy form is generally favored. chemtube3d.com As analytical techniques advanced, so did the depth of investigation into its biological roles, leading to the discovery of its connection to vitamin B6 metabolism and its potential as a pharmacophore. sigmaaldrich.com

Overview of Current Academic Research Trajectories

Contemporary research on 3-Hydroxy-2-methylpyridine is diverse and continues to uncover new applications. A significant area of investigation is in medicinal chemistry, where its scaffold is used to design and synthesize novel therapeutic agents. For instance, derivatives of 3-hydroxypyridine are being explored for their neuroprotective effects in models of ischemic brain injury. dergipark.org.tr Specifically, compounds like 3-hydroxy-2-ethyl-6-methylpyridinium have demonstrated the ability to reduce neuronal damage in animal models. Other research has focused on creating derivatives with antimicrobial and antiviral activity. nih.gov For example, novel dideoxynucleoside derivatives incorporating a 3-hydroxy-2-methylpyridin-4-one moiety have shown moderate activity against herpes simplex virus. nih.gov

In the realm of materials science and catalysis, the ability of 3-Hydroxy-2-methylpyridine to act as a ligand is being exploited. bloomtechz.com Researchers are designing and studying its metal complexes for their catalytic activity in organic reactions such as oxidation, reduction, and coupling. bloomtechz.com Furthermore, its potential use in constructing chemical sensors for the detection of metal ions and other molecules is an active area of research, leveraging its complexing and potential fluorescence properties. bloomtechz.com Studies also continue to explore its role in inhibiting protein fibril formation, which is relevant to neurodegenerative diseases. dergipark.org.tr

Table 2: Selected Research Applications of 3-Hydroxy-2-methylpyridine and its Derivatives

| Research Area | Application/Finding | Key Derivative(s) | Source(s) |

|---|---|---|---|

| Medicinal Chemistry | Neuroprotective effects in ischemic brain injury models. | 3-hydroxy-2-ethyl-6-methylpyridinium | dergipark.org.tr |

| Medicinal Chemistry | Moderate antiviral activity against Herpes Simplex Virus (HSV). | 3-hydroxy-2-methylpyridin-4-one dideoxynucleosides | nih.gov |

| Medicinal Chemistry | Inhibition of lysozyme (B549824) fibril formation associated with protein-misfolding disorders. | 3-Hydroxy-2-methylpyridine | dergipark.org.tr |

| Organic Synthesis | Intermediate in the synthesis of pyrimidines. | 3-Hydroxy-2-methylpyridine | medchemexpress.com |

| Coordination Chemistry | Ligand for metal complexes used as catalysts in organic synthesis. | 3-Hydroxy-2-methylpyridine | bloomtechz.com |

| Analytical Chemistry | Potential component for constructing chemical sensors. | 3-Hydroxy-2-methylpyridine | bloomtechz.com |

Structure

3D Structure

属性

IUPAC Name |

2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRRZGQRFFFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149907 | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-25-1 | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRIDIN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365FJ23A8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Hydroxy 2 Methylpyridine and Its Derivatives

Classical and Contemporary Synthetic Routes to the Pyridine (B92270) Core

The construction of the 3-hydroxy-2-methylpyridine scaffold is accessible through established and modern organic synthesis techniques. Key among these are methods starting from readily available furan (B31954) compounds and those employing oxazole-based strategies.

Transformations from Furan Derivatives

Furan derivatives serve as versatile precursors for the synthesis of 3-hydroxy-2-methylpyridine. These transformations typically involve ring-opening and subsequent recyclization to form the desired pyridine ring.

A well-documented method for preparing 3-hydroxy-2-methylpyridine involves a three-step transformation of 2-acetylfuran (B1664036). The initial step is the formation of an oxime intermediate by reacting 2-acetylfuran with hydroxylamine (B1172632) hydrochloride in an ethanol-water medium. This is followed by a reduction of the oxime using a Raney nickel alloy in an aqueous sodium hydroxide (B78521) and ethanol (B145695) solution. The final step is an oxidation reaction to yield 3-hydroxy-2-methylpyridine. This synthesis route is notable for its use of common reagents and established reaction conditions.

Another approach involves the reaction of 2-acetylfuran with ammonia (B1221849). nii.ac.jp This reaction can yield both 2-methyl-3-hydroxy-pyridine and 2-acetylpyrrole, with the product distribution being influenced by the reaction conditions, such as the use of a catalyst like ammonium (B1175870) chloride. nii.ac.jp

The rearrangement of 2-alkylfuryl ketones in the presence of ammonia offers a direct route to 3-hydroxy-2-alkylpyridines. cdnsciencepub.com This reaction proceeds by heating the 2-alkylfurylketone with an alcoholic ammonia solution in a sealed tube. cdnsciencepub.com The proposed mechanism involves the initial formation of a ketimine, followed by ring cleavage and subsequent recyclization to form the hydroxypyridine derivative with the elimination of ammonia. cdnsciencepub.com This method has been successfully applied to the synthesis of various 3-hydroxy-2-alkylpyridines by varying the alkyl group on the furan ketone precursor. cdnsciencepub.com The starting 2-alkylfurylketones can be prepared through a Friedel-Crafts type reaction between furan and the corresponding acid anhydride (B1165640). cdnsciencepub.com

| Starting Material | Product | Yield (%) | Reference |

| 2-Acetylfuran | 3-Hydroxy-2-methylpyridine | Not specified | |

| 2-n-Butyrylfuran | 3-Hydroxy-2-n-butylpyridine | 74 | cdnsciencepub.com |

| 2-Acetylfuran | 2-Methyl-3-hydroxy-pyridine | Good yield | nii.ac.jp |

Oxazole-Based Condensation Reactions

Oxazole (B20620) derivatives are valuable building blocks in the synthesis of pyridines through Diels-Alder type condensation reactions with various dienophiles. This approach allows for the direct construction of the pyridine ring with specific substitution patterns.

A scalable, single-step synthesis of 3-hydroxy-2-methylpyridine derivatives involves the condensation of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds. For instance, the reaction of 4-methyl-5-ethoxyoxazole with maleic anhydride in refluxing benzene (B151609) leads to an intermediate adduct. google.com This adduct is then cleaved with hydrochloric acid in ethanol to furnish the desired 3-hydroxy-2-methylpyridine derivative. google.com This method is advantageous as it can be carried out at elevated temperatures, often leading to direct thermal cleavage of the intermediate without the need for acid catalysis. google.com Similarly, reacting the oxazole with dimethyl maleate (B1232345) can produce the corresponding 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine.

| Oxazole Reactant | Ethylenic Compound | Product | Reference |

| 4-Methyl-5-ethoxyoxazole | Maleic anhydride | Intermediate adduct, then 2-methyl-3-hydroxy-4,5-dicarboxypyridine | google.comgoogle.com |

| 4-Methyl-5-ethoxyoxazole | Dimethyl maleate | 4,5-Dicarbomethoxy-3-hydroxy-2-methylpyridine |

The condensation of oxazoles with disubstituted ethylenic compounds provides an efficient route to 4,5-disubstituted pyridine derivatives. google.com A notable example is the reaction of 5-ethoxyoxazolyl-4-acetic acid with dimethyl maleate, which upon heating, yields 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine in a high yield of 91% after recrystallization. This particular synthesis is cost-effective for large-scale production due to the absence of solvents and acid catalysts. The versatility of this approach allows for the preparation of a range of 4,5-disubstituted 2-methyl-3-hydroxypyridines by selecting the appropriate 1,2-disubstituted ethylenic compound. google.com

Hofmann Degradation Approaches of Pyridine Carboxylic Acids

The Hofmann degradation of pyridine carboxylic acids serves as a viable, albeit sometimes challenging, route to producing 3-hydroxy-2-methylpyridine. This method was demonstrated in the synthesis of 3-hydroxy-2-methylpyridine starting from 2-methylnicotinic acid. cdnsciencepub.com The general principle of the Hofmann rearrangement involves the conversion of a primary amide into a primary amine with one less carbon atom. patsnap.com

Similarly, 3-aminopyridine (B143674) can be prepared from nicotinamide (B372718) via a Hofmann degradation reaction in a solution of sodium hypochlorite (B82951) and sodium hydroxide. google.com This method is noted for its mild reaction conditions and simple post-reaction work-up, achieving a high purity and yield of the final product. google.com

Single-Step Synthesis of N-Substituted 3-Hydroxypyridine-4-ones

A straightforward and efficient single-step synthesis of N-substituted 3-hydroxy-2-methylpyridine-4-ones has been developed. This method involves the reaction of 3-hydroxy-2-methylpyran-4-one (maltol) with primary alkyl or aryl amines. srce.hrmui.ac.ir The reaction is typically carried out by heating an aqueous solution of the reactants, often in the presence of an acid catalyst such as p-toluenesulfonic acid or hydrochloric acid. srce.hr For instance, the synthesis of 3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one from maltol (B134687) and p-anisidine (B42471) in the presence of p-toluenesulfonic acid at 150°C for 24 hours resulted in a 63% yield. srce.hr

This single-step approach has been successfully applied to synthesize a variety of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones. mui.ac.ir By refluxing maltol with the appropriate aryl primary amine in dilute hydrochloric acid, compounds such as 1-phenyl-2-methyl-3-hydroxypyridin-4-one and its derivatives with chloro, hydroxy, and carboxy substituents on the phenyl ring have been obtained. mui.ac.ir The yields for these reactions vary, for example, the synthesis of 1-(3-carboxyphenyl)-2-methyl-3-hydroxypyridin-4-one gave a 43% yield. mui.ac.ir

The protection of the 3-hydroxyl group of maltol, for instance by benzylation, can lead to enhanced yields of the final pyridin-4-one product. kcl.ac.uk Without protection, yields are reported to be in the range of 3-40%, whereas with a protected 3-hydroxyl group, yields can increase to 53-84%. kcl.ac.uk

Mechanistic Insights into Michael-Type Addition for N-Substituted Pyridinones

The formation of N-substituted 3-hydroxypyridine-4-ones from 3-hydroxypyran-4-one derivatives and primary amines proceeds through a mechanism involving a Michael-type addition. srce.hrnih.gov In this reaction, the nucleophilic amino group of the primary amine attacks the α,β-unsaturated ketone system present in the pyran-4-one ring. srce.hr This is followed by a second nucleophilic attack from the same amino group onto the other α,β-unsaturated function within the pyran-4-one molecule. The subsequent loss of a water molecule leads to the formation of the final pyridine-4-one ring structure. srce.hr

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by a base, which deprotonates the nucleophile to form a more reactive species. wikipedia.org In the context of pyridinone synthesis, the reaction is often facilitated by basic conditions, where the unprotected 3-hydroxyl group of the starting pyran-4-one could potentially undergo a Michael-type reaction itself, which is why protection of this group can lead to higher yields. nih.gov

Targeted Derivatization Strategies for Functionalized Analogues

Functionalization via Vorbrüggen Coupling Conditions

The Vorbrüggen coupling is a key method for the synthesis of nucleoside analogues, and it has been effectively applied to 3-hydroxy-2-methylpyridin-4-one. nih.gov This reaction facilitates the formation of a glycosidic bond between the heterocyclic base and a sugar moiety. The process typically employs a catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf), to activate the reactants. researchgate.net

Synthesis of Alpha/Beta-Dideoxynucleoside Analogues of 3-Hydroxy-2-methylpyridin-4-one

A notable application of the Vorbrüggen coupling is the synthesis of novel α- and β-dideoxynucleoside derivatives of 3-hydroxy-2-methylpyridin-4-one. nih.govresearchgate.net In this synthesis, the 3-hydroxy-2-methylpyridin-4-one acts as the base that is coupled with a dideoxy sugar. The use of standard Vorbrüggen coupling conditions has been successful in achieving these syntheses. nih.govresearchgate.net These dideoxynucleoside analogues have been evaluated for their antiviral activities. nih.gov

The synthesis of ribo- and arabinofuranosyl nucleosides of 3-hydroxy-2- and -4-pyridones has also been accomplished using direct condensation of the silylated bases with protected sugar derivatives in the presence of trimethylsilyl triflate. researchgate.net

Synthesis of N-Aryl Substituted 3-Hydroxy-2-methylpyridine-4-ones

N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones can be synthesized through a single-step reaction between maltol (2-methyl-3-hydroxypyran-4-one) and an excess of a suitable aryl primary amine. mui.ac.ir The reaction is typically performed under reflux conditions in dilute hydrochloric acid at a pH of approximately 5. mui.ac.ir Following the reaction, the pH is adjusted to 7 with sodium hydroxide to precipitate the product, which is then purified by recrystallization. mui.ac.ir

This methodology has been used to prepare a series of N-aryl hydroxypyridinones, including:

1-phenyl-2-methyl-3-hydroxypyridin-4-one

1-(3-chlorophenyl)-2-methyl-3-hydroxypyridin-4-one

1-(3-hydroxyphenyl)-2-methyl-3-hydroxypyridin-4-one

1-(3-carboxyphenyl)-2-methyl-3-hydroxypyridin-4-one

1-(4-carboxyphenyl)-2-methyl-3-hydroxypyridin-4-one mui.ac.ir

The yields of these reactions can be influenced by the specific reactants and conditions used. For example, the synthesis of 1-(3-carboxyphenyl)-2-methyl-3-hydroxypyridin-4-one resulted in a 43% yield, while the synthesis of 1-(3-hydroxyphenyl)-2-methyl-3-hydroxypyridin-4-one yielded 14.5%. mui.ac.ir

Incorporation of Adamantyl Moieties for Modulated Activity

The introduction of an adamantyl group, a bulky, lipophilic, and rigid cage-like hydrocarbon, is a well-established strategy in medicinal chemistry to enhance the biological activity of a parent molecule. semanticscholar.org This moiety can improve therapeutic profiles by influencing factors such as receptor binding, metabolic stability, and tissue distribution. semanticscholar.orgnih.gov

Research into adamantyl derivatives of the 3-hydroxy-2-methylpyridine scaffold has primarily focused on its isomers and closely related analogs, such as 3-hydroxy-2-methylpyridin-4-ones and their thione counterparts. For instance, novel N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones bearing adamantyl groups have been synthesized and their crystal and molecular structures elucidated. srce.hrresearchgate.net

A common synthetic approach involves the reaction of a precursor molecule with an adamantane-containing amine. In one method, 1-(((3r,5r,7r)-Adamantan-1-yl)methyl)-3-hydroxy-2-methylpyridine-4(1H)-thione was synthesized using a microwave-assisted reaction between thiomaltol and amantadine (B194251) hydrochloride in the presence of aqueous potassium carbonate. rsc.org A similar method was used to produce an ethyl-adamantane linked derivative, reacting thiomaltol with 2-(1-adamantyl)ethanamine hydrochloride. rsc.org Another general strategy for tethering an adamantyl ketone to a pyridine ring involves the nucleophilic coupling of a pyridinol with 1-adamantyl bromomethyl ketone under basic conditions. nih.gov

The synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid has been achieved through the liquid phase oxidation of 1-acetyl-3-hydroxyadamantane using permanganate, a process that provides a key intermediate for more complex derivatives. google.com These synthetic routes demonstrate the feasibility of attaching adamantane (B196018) units to the pyridine core, paving the way for new derivatives with potentially enhanced pharmacological properties.

Preparation of Substituted Pyrimidine (B1678525) Derivatives and Related Heterocycles

3-Hydroxy-2-methylpyridine is a recognized precursor for the synthesis of substituted pyrimidines, which are of significant interest due to their presence in a wide array of biologically active compounds and their structural similarity to the nucleobases of DNA and RNA. chemicalbook.commedchemexpress.comnih.govsigmaaldrich.com The methodologies often involve the construction of a pyrimidine ring fused to the pyridine core, leading to bicyclic systems like pyrido[2,3-d]pyrimidines. nih.govurl.edu

Several synthetic strategies have been developed to achieve this transformation. A prevalent method starts with an appropriately substituted aminopyridine, which undergoes cyclization with various reagents to form the fused pyrimidine ring. For example, a general synthesis of pyrido[2,3-d]pyrimidines involves the acylation or thioacylation of an o-aminonicotinonitrile intermediate, followed by intramolecular heterocyclization. rsc.org

One specific pathway to pyrido[2,3-d]pyrimidin-7(8H)-ones begins with a preformed N-substituted pyrimidine-4-amine that bears a carbon functional group. nih.gov An alternative approach starts with a pyridine derivative. For example, a polysubstituted fluoropyridone can be generated in a one-pot, three-step cascade reaction involving condensation, methyl amide formation, and intramolecular cyclization. This intermediate can then undergo chlorination and a further cyclization with formic acid to yield the pyrido[2,3-d]pyrimidone system. mdpi.com Microwave-assisted one-pot cyclocondensation of an α,β-unsaturated ester, an amidine, and malononitrile (B47326) or cyanoacetate (B8463686) also provides a direct route to these fused heterocycles. nih.gov

The following table summarizes representative synthetic approaches for preparing pyrido[2,3-d]pyrimidines, a class of compounds accessible from pyridine-based precursors.

| Starting Material Type | Key Reagents/Conditions | Product Type | Reference |

| o-Aminonicotinonitrile | Acid chloride, Pyridine | 2-Arylpyrido[2,3-d]pyrimidine | rsc.org |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentyl amine, Crotonic acid, Pd-catalysis | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

| α,β-Unsaturated Ester | Amidine, Malononitrile/Cyanoacetate, Microwave | 4-Oxopyrido[2,3-d]pyrimidine | nih.gov |

| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde sodium salt, Reduction | Pyrido[2,3-d]pyrimidine-2,4-diamines | nih.gov |

These methods underscore the utility of pyridine derivatives in constructing complex heterocyclic systems with significant potential in medicinal chemistry. mdpi.comnih.gov

Formation of Salts of Aryldithiophosphonic Acids Based on 3-Hydroxypyridine (B118123)

A distinct class of 3-hydroxypyridine derivatives involves the formation of salts with aryldithiophosphonic acids. These compounds represent a novel intersection of pyridine chemistry and organophosphorus chemistry. The synthesis of 3-hydroxypyridinium (B1257355) O-terpenyl aryldithiophosphonates has been successfully achieved through the reaction of 3-hydroxypyridine with various O-terpenyl aryldithiophosphonic acids. dergipark.org.trdergipark.org.tr

The reaction proceeds under mild conditions (20°C, 1-2 hours) and is based on the protonation of the basic nitrogen atom of the pyridine ring by the relatively strong dithiophosphonic acids. dergipark.org.trresearchgate.net Ethanol has been identified as the optimal solvent for this transformation, as its polar, protic nature facilitates the formation of the ionic salt products. dergipark.org.tr In contrast, the reaction does not proceed effectively in nonpolar solvents like benzene. dergipark.org.tr

The general scheme for this synthesis is presented below: Scheme 1: Synthesis of 3-hydroxypyridinium aryldithiophosphonates dergipark.org.trresearchgate.net

The resulting salts are typically colorless or yellow semisolids that can be purified by reprecipitation. dergipark.org.tr A variety of terpenyl groups, such as those derived from menthol, borneol, and carvacrol, have been incorporated into the aryldithiophosphonic acid, allowing for structural diversity in the final products. dergipark.org.trresearchgate.net

The synthesized salts have demonstrated significant biological activity. Notably, certain 3-hydroxypyridinium aryldithiophosphonates exhibit high antimicrobial activity against microorganisms such as Bacillus cereus and Candida albicans. dergipark.org.trdergipark.org.trresearchgate.net This suggests that the combination of the 3-hydroxypyridinium cation and the dithiophosphonate anion creates a synergistic effect leading to potent bioactivity.

The table below details some of the synthesized salts and their reported yields.

| Terpenyl Group in Acid | Aryl Group in Acid | Yield | Reference |

| (1R,2S,5R)-(−)-Menthol | 4-Methoxyphenyl | 85% | researchgate.net |

| (1S)-endo-(–)-Borneol | 4-Methoxyphenyl | 82% | researchgate.net |

| (R,S)-(±)-Isoborneol | 4-Methoxyphenyl | 88% | researchgate.net |

| (1R,2S,5R)-(−)-Menthol | 3,5-di-tert-Butylphenyl | 80% | researchgate.net |

This synthetic methodology provides a straightforward and efficient route to novel pyridinium (B92312) salts with promising biological applications.

Reactivity and Reaction Mechanisms of 3 Hydroxy 2 Methylpyridine Systems

Electrophilic Substitution Reactions and Positional Selectivity

The reactivity of the 3-hydroxy-2-methylpyridine ring in electrophilic aromatic substitution is governed by the interplay of the directing effects of the substituent groups and the inherent electronic nature of the pyridine (B92270) nucleus. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which particularly reduces electron density at the C2, C4, and C6 positions. However, the hydroxyl (-OH) group at C3 and the methyl (-CH3) group at C2 are both activating groups that direct incoming electrophiles to ortho and para positions.

In strongly acidic conditions, which are typical for many electrophilic substitution reactions like nitration, the pyridine nitrogen is protonated to form a pyridinium (B92312) ion. This significantly increases the deactivation of the ring, especially at the α- (C2, C6) and γ- (C4) positions. Consequently, electrophilic attack is directed to the positions least influenced by the positively charged nitrogen, primarily C3 and C5.

For 3-hydroxy-2-methylpyridine, the C2 position is blocked. The -OH group strongly activates the C4 and C6 positions, while the -CH3 group activates the C5 position (para). Given the strong deactivation of the C4 and C6 positions by the pyridinium ion, the C5 position becomes a favorable site for substitution. This is exemplified by the nitration of 3-hydroxy-2-methylpyridine, which yields 3-hydroxy-2-methyl-5-nitropyridine nih.gov. The substitution occurs at the position that is meta to the deactivating pyridinium nitrogen but para to the activating methyl group.

For the parent compound 3-hydroxypyridine (B118123), nitration has been shown to occur at the C2 position, ortho to the activating hydroxyl group google.comgoogle.comchemicalbook.com. The presence of the methyl group at the C2 position in 3-hydroxy-2-methylpyridine physically blocks this site, further favoring substitution at other positions on the ring, such as C5.

| Reaction Type | Reagent | Position of Substitution | Product |

| Nitration | HNO₃/H₂SO₄ | C5 | 3-Hydroxy-2-methyl-5-nitropyridine nih.gov |

Intramolecular and Intermolecular Rearrangements

The 3-hydroxy-2-methylpyridine system can be induced to undergo specific molecular rearrangements, particularly after initial functionalization. One notable example is the Boekelheide reaction, an intramolecular rearrangement applicable to α-picoline-N-oxides wikipedia.org.

The reaction sequence begins with the oxidation of the pyridine nitrogen in 3-hydroxy-2-methylpyridine to form the corresponding N-oxide. This is typically achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) core.ac.uk. The resulting N-oxide can then be treated with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). This initiates a cascade involving acylation of the N-oxide oxygen, deprotonation of the α-methyl group, and a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement. Hydrolysis of the resulting intermediate yields a hydroxymethylpyridine derivative wikipedia.org.

Another class of reactions, cycloadditions, represents a form of intermolecular rearrangement. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings wikipedia.orgmasterorganicchemistry.com. While the aromaticity of pyridine makes it less reactive as a diene compared to non-aromatic systems like furan (B31954), it can participate in such reactions under certain conditions, particularly in inverse-electron-demand Diels-Alder reactions where the pyridine ring acts as the diene component wikipedia.org. The viability of 3-hydroxy-2-methylpyridine in these reactions would depend on the specific dienophile and reaction conditions employed.

Reaction with Other Chemical Species and Functional Group Transformations

The functional groups of 3-hydroxy-2-methylpyridine—the hydroxyl group, the methyl group, and the pyridine ring itself—provide multiple sites for chemical modification. These transformations are crucial for synthesizing derivatives with altered chemical properties or for preparing intermediates for more complex structures bloomtechz.com.

The phenolic hydroxyl group can undergo standard reactions such as esterification or acylation bloomtechz.com. For instance, it can be acetylated using acetic anhydride core.ac.uk. The pyridine nitrogen can be oxidized to an N-oxide with reagents like m-chloroperoxybenzoic acid core.ac.uk. Furthermore, the compound can act as a catalyst itself; its hydroxyl group allows it to function as an acid catalyst for reactions like condensation and acylation bloomtechz.com. The molecule can also react with aldehydes or ketones, likely involving the hydroxyl group or the active methyl group, to form products such as hydroxyimines bloomtechz.com.

| Transformation | Reagent(s) | Functional Group Involved | Resulting Functional Group/Product | Reference |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine Nitrogen | Pyridine-N-oxide | core.ac.uk |

| Acetylation | Acetic Anhydride | 3-Hydroxyl | Acetoxy group | core.ac.uk |

| Condensation | Aldehydes or Ketones | Hydroxyl and/or Methyl group | Hydroxyimines | bloomtechz.com |

| Catalysis | (Substrate for esterification, etc.) | 3-Hydroxyl | Acts as an acid catalyst | bloomtechz.com |

Development of Novel Heterocyclic Ring Systems

3-Hydroxy-2-methylpyridine is a valuable building block for the construction of more complex, often fused, heterocyclic systems. Its inherent structure can be elaborated upon to produce a variety of polycyclic compounds, including those with significant biological relevance.

One of the key applications of this compound is in the synthesis of pyrimidine (B1678525) derivatives medchemexpress.comcnreagent.comalfachemch.com. The general strategy for constructing a pyrimidine ring often involves the condensation of a three-carbon bifunctional unit with a species providing an N-C-N fragment, such as urea (B33335) or guanidine (B92328) bu.edu.eg. 3-Hydroxy-2-methylpyridine can serve as a precursor to the required three-carbon unit, potentially through a ring-opening reaction followed by condensation and re-cyclization.

Furthermore, the molecule is a precursor for creating fused pyridine heterocycles mdpi.comorganic-chemistry.orgias.ac.in. Research has demonstrated the synthesis of polycyclic pyridones through ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] medchemexpress.combu.edu.egoxazine-1,8-diones, which are themselves derived from 3-hydroxypyridine structures. These transformations allow for the direct construction of biologically important polycyclic systems. The development of such synthetic strategies is crucial for accessing novel chemical space in fields like medicinal chemistry and materials science ias.ac.in.

Biological Roles and Mechanistic Investigations of 3 Hydroxy 2 Methylpyridine

Involvement in Central Metabolic Pathways

The journey of 3-hydroxy-2-methylpyridine-containing compounds through metabolic processes is a critical aspect of cellular function. From their role as precursors to an essential coenzyme to their ultimate degradation, these molecules are subject to a series of precise enzymatic transformations.

Role in Vitamin B6 Metabolism and Pyridoxal (B1214274) 5'-Phosphate Biosynthesis

The term vitamin B6 refers to a group of related compounds, including pyridoxine (B80251), pyridoxal, and pyridoxamine (B1203002), all of which are derivatives of 3-hydroxy-2-methylpyridine. core.ac.ukhmdb.ca These vitamers are obtained from the diet and are converted within the body to the active coenzyme, pyridoxal 5'-phosphate (PLP). This conversion is a key step in vitamin B6 metabolism and is essential for a vast array of biochemical reactions.

The biosynthesis of PLP from its 3-hydroxy-2-methylpyridine-based precursors is primarily carried out through the action of two key enzymes: pyridoxal kinase and pyridox-(am)-ine 5'-phosphate oxidase (PNPOx). nih.govnih.gov Pyridoxal kinase phosphorylates the various forms of vitamin B6, while PNPOx, a flavin mononucleotide (FMN)-dependent enzyme, catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. nih.govnih.gov The 3-hydroxy-2-methylpyridine core provides the essential ring structure upon which these enzymatic modifications occur to generate the catalytically active PLP.

Enzymatic Catabolism of Pyridoxal 5'-Phosphate (PLP)

The breakdown of PLP is a regulated process that contributes to the homeostasis of vitamin B6 in the cell. This catabolic pathway involves a series of enzymatic steps that modify the 3-hydroxy-2-methylpyridine ring, eventually leading to its cleavage.

A key enzyme in the bacterial catabolism of PLP is 3-hydroxy-2-methylpyridine-4,5-dicarboxylate decarboxylase, abbreviated as HMPDdc. wikipedia.orgrhea-db.org In the bacterium Mesorhizobium loti, this enzyme is encoded by the mlr6791 gene. rhea-db.org HMPDdc is a 26 kDa protein that has been structurally characterized at a resolution of 1.9 Å. rhea-db.org Its structure reveals that it belongs to the class II aldolase/adducin superfamily. rhea-db.org This enzyme catalyzes the decarboxylation of 3-hydroxy-2-methylpyridine-4,5-dicarboxylate to produce 3-hydroxy-2-methylpyridine-5-carboxylate and carbon dioxide. wikipedia.orgrhea-db.org

The decarboxylation reaction catalyzed by HMPDdc is of significant interest due to the chemical challenge of removing a carboxyl group from an aromatic ring. Structural and mechanistic studies of HMPDdc from Mesorhizobium loti suggest that the catalysis proceeds through an aldolase-like mechanism. rhea-db.org This proposed mechanism is a noteworthy finding as the decarboxylation of hydroxy-substituted benzene (B151609) rings is a recurring motif in biosynthesis, yet the precise mechanisms are often not well understood. rhea-db.org

The efficiency of HMPDdc in catalyzing the decarboxylation of its substrate has been quantified through the determination of its kinetic parameters. For the enzyme from Mesorhizobium loti, the Michaelis constant (K_M) for 3-hydroxy-2-methylpyridine-4,5-dicarboxylate was determined to be 366 µM. rhea-db.org The turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per second, was found to be 0.6 s⁻¹. rhea-db.org

| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) |

| 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate Decarboxylase (HMPDdc) | 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | 366 | 0.6 |

Another crucial enzyme in the bacterial degradation pathway of vitamin B6 is 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid dehydrogenase (FHMPCDH). nih.gov In Mesorhizobium loti, this enzyme is the fifth in the degradation pathway I for pyridoxine. nih.gov FHMPCDH catalyzes a dismutation reaction involving two molecules of its substrate, 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC). nih.gov In this reaction, one molecule of FHMPC is oxidized to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid, with the concomitant reduction of NAD⁺. The resulting NADH is then used to reduce a second molecule of FHMPC to 4-pyridoxic acid. nih.gov The crystal structure of FHMPCDH from Mesorhizobium loti has been determined, revealing that it belongs to the L-3-hydroxyacyl-CoA dehydrogenase (HAD) family. nih.gov

Functional Role as an Enzyme Cofactor

While not a direct enzyme cofactor itself, 3-Hydroxy-2-methylpyridine plays a crucial role as a key intermediate in the metabolic pathways of vitamin B6. The vitamers of B6 are precursors to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is an essential cofactor for a vast array of enzymatic reactions in the human body, participating in over 140 distinct enzymatic activities, which accounts for approximately 4% of all classified enzyme activities.

The functional significance of 3-Hydroxy-2-methylpyridine lies in its position within the intricate network of reactions that ensure a steady supply of PLP. This coenzyme is indispensable for the proper functioning of enzymes involved in a wide range of metabolic processes, most notably in the metabolism of amino acids.

Intermediary Role in Amino Acid and Neurotransmitter Metabolism

The intermediary role of 3-Hydroxy-2-methylpyridine in the metabolism of vitamin B6 directly links it to the synthesis and degradation of amino acids and the production of neurotransmitters. The active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is a critical coenzyme for numerous enzymes that catalyze reactions in amino acid metabolism.

These PLP-dependent enzymes facilitate a variety of essential transformations, including:

Transamination: The transfer of amino groups from one amino acid to a keto acid, a fundamental step in the synthesis and breakdown of amino acids.

Decarboxylation: The removal of a carboxyl group from an amino acid, a key reaction in the synthesis of several important neurotransmitters. For instance, the production of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, from glutamate (B1630785) is a PLP-dependent process. Similarly, the synthesis of serotonin (B10506) from tryptophan and dopamine (B1211576) from L-DOPA are also reliant on PLP-dependent enzymes.

Racemization: The interconversion of L- and D-amino acids.

Elimination and replacement reactions.

Given that 3-Hydroxy-2-methylpyridine is a building block in the pathway that generates PLP, its availability is intrinsically linked to the proper functioning of these vital metabolic processes.

Metabolism of Sulfated Derivatives and Physiological Associations (e.g., Cognitive Function)

Detailed scientific information regarding the specific metabolism of sulfated derivatives of 3-Hydroxy-2-methylpyridine and their direct physiological associations with cognitive function is not extensively available in current research literature. While the process of sulfation is a known metabolic pathway for various compounds in the body, including some pyridine (B92270) derivatives, specific studies focusing on the sulfated forms of 3-Hydroxy-2-methylpyridine and their neurological roles are limited.

General studies on sulfation in the brain indicate its importance in modulating the activity of neurotransmitters and other neuroactive molecules. However, a direct link between sulfated 3-Hydroxy-2-methylpyridine and cognitive processes has yet to be definitively established.

Biological Activities and Therapeutic Potential of Derivatives

Neuroprotective Effects of 3-Hydroxypyridine (B118123) Derivatives

Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective properties in various experimental models. A prominent example is 2-ethyl-6-methyl-3-hydroxypyridine, which is the active component of the drug Mexidol. This derivative has been shown to possess a multimodal mechanism of action that contributes to its neuroprotective effects.

The neuroprotective mechanisms of 3-hydroxypyridine derivatives include:

Antioxidant Activity: These compounds are potent inhibitors of free-radical oxidation, effectively scavenging and neutralizing harmful reactive oxygen species (ROS). This antioxidant effect helps to protect cell membranes and other vital cellular components from oxidative damage, a key factor in the pathogenesis of various neurological disorders, including ischemic stroke and neurodegenerative diseases.

Membrane-Protective Effects: By inhibiting lipid peroxidation, these derivatives help to stabilize the structure and function of cell membranes. This is crucial for maintaining the integrity of neurons and other brain cells.

Modulation of Neurotransmitter Systems: Some derivatives have been shown to increase dopamine levels in the brain and influence the activity of other neurotransmitter systems.

Anti-inflammatory Effects: The antioxidant properties of these compounds also contribute to their ability to mitigate neuroinflammation, another critical component of many neurological conditions.

In experimental models of ischemic brain injury, 3-hydroxypyridine derivatives have been shown to improve survival rates and reduce the severity of pathological symptoms. For instance, studies on rats with intracerebral hemorrhage have demonstrated that treatment with certain 3-hydroxypyridine derivatives leads to a more rapid resolution of pathological signs and less pronounced neurodegeneration.

| Derivative | Experimental Model | Observed Neuroprotective Effects |

| 2-ethyl-6-methyl-3-hydroxypyridine (Mexidol) | Ischemic stroke models | Antioxidant, membrane-protective, increased dopamine levels |

| LKhT 4-97 and LKhT 11-02 | Intracerebral hemorrhage in rats | Improved survival rate, faster resolution of pathological signs |

Antimicrobial Properties of 3-Hydroxypyridine Derivatives

Several derivatives of 3-hydroxypyridine have been synthesized and evaluated for their antimicrobial activity, demonstrating inhibitory effects against a range of pathogenic bacteria and fungi. The antimicrobial potential of these compounds is often attributed to their ability to chelate metal ions, which are essential for the growth and survival of microorganisms.

Research has shown that 3-hydroxypyridine derivatives exhibit activity against:

Staphylococcus aureus : A common bacterium responsible for a variety of skin and soft tissue infections, as well as more serious systemic infections.

Candida albicans : A pathogenic yeast that can cause opportunistic infections, particularly in immunocompromised individuals.

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural features that contribute to the antimicrobial efficacy of these derivatives. These studies have revealed that topological parameters play a significant role in their activity against both S. aureus and C. albicans.

| Derivative Type | Target Microorganism | Key Findings |

| 3-hydroxypyridine-4-one derivatives | S. aureus, C. albicans | Topological parameters are crucial for antimicrobial activity. |

| Carboxamide derivatives of 3-hydroxypyridinones | Bacteria and Fungi | Exhibit antibacterial and antifungal activities. |

Anti-Fibrillization Mechanisms and Amyloid Inhibition

The aggregation of amyloid-beta (Aβ) peptides into fibrillar plaques is a hallmark pathological feature of Alzheimer's disease. The inhibition of this fibrillization process is a key therapeutic strategy for the development of new treatments for this neurodegenerative disorder. Pyridine derivatives have emerged as a promising class of compounds capable of inhibiting Aβ aggregation.

The proposed mechanisms by which 3-hydroxypyridine and other pyridine derivatives may inhibit amyloid fibrillization include:

Interference with π-stacking interactions: The aromatic rings of the pyridine derivatives can interact with the aromatic residues of the Aβ peptide, such as phenylalanine, thereby disrupting the π-stacking interactions that are critical for the self-assembly of Aβ into fibrils.

Stabilization of non-toxic Aβ conformations: These derivatives may bind to Aβ monomers or oligomers and stabilize them in a conformation that is less prone to aggregation.

Chelation of metal ions: Metal ions, such as copper and zinc, have been implicated in the promotion of Aβ aggregation. The metal-chelating properties of some 3-hydroxypyridine derivatives may contribute to their anti-fibrillization activity by sequestering these metal ions.

Studies have shown that certain pyridine derivatives can effectively inhibit both self-induced and metal-induced Aβ aggregation. In addition to their direct anti-aggregating effects, some of these compounds also exhibit antioxidant properties, which can further protect neurons from the oxidative stress associated with Aβ toxicity.

| Compound Class | Target | Mechanism of Action |

| Pyridine derivatives | Amyloid-beta peptide | Inhibition of self- and metal-induced aggregation |

| Diphenylpyridinetetrol (DPPT) derivatives | Amyloid-beta (40) | Potential inhibition of aggregation |

Elucidation of Molecular Interactions in Fibril Inhibition

The mechanism by which 3-hydroxy-2-methylpyridine and its ortho-methylated counterparts inhibit fibrillogenesis involves direct interaction with the monomeric form of the protein. Biophysical techniques, including NMR spectroscopy, have revealed that these compounds bind to two distinct amyloidogenic regions of the lysozyme (B549824) monomer in a non-cooperative manner.

This binding stabilizes the native structure of the protein, as evidenced by an increase in its thermal stability. By stabilizing the monomeric state, 3-hydroxy-2-methylpyridine effectively inhibits the crucial conformational transition that is a prerequisite for the assembly of fibrils. This mechanistic insight highlights the potential of ortho-methylated 3-hydroxypyridines as a promising molecular scaffold for the design and development of novel inhibitors of protein fibrillogenesis. The interaction between the cationic form of these hydroxypyridines (prevalent at the acidic pH used in these studies) and the polycationic HEWL protein appears counterintuitive but is a key aspect of the inhibitory mechanism.

Anticancer Research and Precursor Applications (e.g., MPOBA)

3-Hydroxy-2-methylpyridine serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications, including in anticancer research. One such application is its use in the one-step synthesis of 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA). This derivative has been investigated for its biological activities. Furthermore, 3-hydroxy-2-methylpyridine is recognized as an important intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer properties. For instance, derivatives of 3-hydroxy-4-thiopyridones, which can be synthesized from 3-hydroxypyridones, have shown potent cytotoxic activity against cancer cell lines.

Antiviral Efficacy of Nucleoside Analogues (e.g., against HSV-1, HSV-2)

Derivatives of 3-hydroxy-2-methylpyridine have been explored for their potential antiviral activities. Specifically, novel alpha and beta dideoxynucleoside analogues, where the traditional nucleobase is replaced by a 3-hydroxy-2-methylpyridin-4-one moiety, have been synthesized and evaluated. These compounds have demonstrated moderate activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The synthesis of these nucleoside analogues is typically achieved through standard Vorbrüggen coupling conditions. This line of research indicates that the 3-hydroxy-2-methylpyridine scaffold can be incorporated into nucleoside-like structures to generate compounds with potential therapeutic value in treating viral infections.

Comparative Biological Activities with Isomers (e.g., Mutagenicity, AhR binding)

The biological activities of hydroxypyridine compounds can vary significantly between different isomers. While comprehensive comparative studies on the mutagenicity and Aryl Hydrocarbon Receptor (AhR) binding of 3-hydroxy-2-methylpyridine and its specific isomers are not extensively detailed in the available literature, broader studies on related compounds provide some context. For instance, studies on halogenated pyridines have shown that the position of the halogen substituent influences their mutagenic potential in the Salmonella/microsome assay. Specifically, halogens at the 2-position were associated with mutagenic activity.

Inhibition of Bacterial Virulence Factors (e.g., Pseudomonas aeruginosa LasB)

Derivatives of 3-hydroxy-2-methylpyridine have emerged as promising inhibitors of bacterial virulence factors, offering an alternative strategy to combat antibiotic resistance. Specifically, 3-hydroxy-1-alkyl-2-methylpyridine-4(1H)-thiones (3,4-HOPTOs) have been identified as effective inhibitors of LasB, a zinc metalloprotease and a key virulence factor in the pathogenic bacterium Pseudomonas aeruginosa. LasB is implicated in tissue damage, inflammation, and the formation of biofilms, which contribute to antibiotic resistance.

These 3,4-HOPTO derivatives function as Zn2+-chelating agents, disrupting the catalytic activity of the LasB enzyme. In vitro studies have demonstrated their inhibitory potency, with some analogues exhibiting IC50 values in the low micromolar range. For example, certain 3,4-HOPTO analogues have shown IC50 values of approximately 3 µM. Beyond their enzymatic inhibition, these compounds have also been shown to possess antiswarming activity, a crucial aspect of P. aeruginosa motility and virulence. The identification of these nonpeptidic, small molecule inhibitors of LasB validates the potential of targeting virulence factors as a therapeutic approach and highlights the utility of the 3-hydroxy-2-methylpyridine scaffold in developing new anti-infective agents.

| Compound/Derivative | Target | Activity | IC50 Value |

| 3-Hydroxy-1-alkyl-2-methylpyridine-4(1H)-thiones | Pseudomonas aeruginosa LasB | Inhibition of elastase activity, antiswarming | ~3 µM (for some analogues) |

| 3-hydroxy-2-methyl-4-sulfanylidenepyridin-1(4H)-yl | Pseudomonas aeruginosa LasB | Inhibition of elastase activity | 2.7 µM |

Coordination Chemistry and Metal Complexation of 3 Hydroxy 2 Methylpyridine Ligands

Chelating Properties Towards Transition and Main Group Metal Ions (e.g., M(II)/M(III) Ions)

3-Hydroxy-2-methylpyridine and its analogues, particularly the 3-hydroxypyridin-4-ones (HPOs), are recognized for their potent chelating abilities, especially towards hard metal ions such as M(II) and M(III) species. These ligands typically act as bidentate chelators, coordinating to a metal ion through the deprotonated hydroxyl group and the pyridine (B92270) nitrogen atom, forming a stable five-membered chelate ring. The affinity of these ligands for metal ions is influenced by factors such as the pH of the medium, the nature of the metal ion, and the presence of other coordinating groups on the ligand framework.

The general chelating behavior can be represented by the equilibrium: Mn+ + L- ⇌ ML+

Where Mn+ is a metal ion and L- is the deprotonated 3-hydroxy-2-methylpyridine ligand. The stability of the resulting metal complexes is often high, which forms the basis for their applications in various fields.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-hydroxy-2-methylpyridine-based ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. The reaction conditions, such as temperature and pH, are optimized to favor the formation of the desired complex.

A notable example of a complex derived from a 3-hydroxy-2-methylpyridine analogue is the copper(II) complex with a Schiff base derived from isothiosemicarbazide and pyridoxal (B1214274) (3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde). The resulting ligand, a thiosemicarbazone, acts as a tridentate chelator. The synthesis involves the condensation of pyridoxal with isothiosemicarbazide, followed by complexation with a copper(II) salt.

The title complex, Cu(NO₃)(C₁₀H₁₄N₄O₂S)(H₂O), features a copper(II) ion in a square pyramidal geometry. The equatorial plane is occupied by the tridentate ONN-coordinated isothiosemicarbazone and a water molecule, with a nitrate (B79036) ligand in the apical position.

While specific information on Nickel(II) complexes with thione derivatives of 3-hydroxy-2-methylpyridine is not extensively detailed in the provided context, the general principles of coordination chemistry suggest that such complexes would likely form. Thione derivatives introduce a sulfur donor atom, which, in conjunction with the pyridine nitrogen and the hydroxyl oxygen, could lead to ligands with different denticity and coordination behavior. The synthesis would likely involve the reaction of a nickel(II) salt, such as nickel chloride or nickel acetate, with the thione-functionalized 3-hydroxy-2-methylpyridine ligand in a suitable solvent. Characterization would then proceed using standard spectroscopic and analytical techniques to determine the structure and properties of the resulting complex.

Vanadium(V): The complexation of vanadium(V) with derivatives of 3-hydroxy-2-methylpyridine has been a subject of study, particularly in the context of extraction and spectrophotometric determination. For instance, 3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one has been synthesized and its complexation with vanadium(V) investigated. The study revealed the formation of a V(V):Cl(SCN):HM = 1:1:2 complex, where HM is the hydroxypyridinone ligand. The optimal conditions for the extraction of the vanadium(V) complex from an aqueous phase into chloroform (B151607) have been evaluated.

Iron(III): 3-Hydroxypyridinone derivatives are well-known for their high affinity for iron(III), which has led to their investigation as potential therapeutic agents for iron overload diseases. The strong chelation of Fe(III) is a key feature of these ligands. The coordination typically involves the formation of a highly stable complex where the iron(III) ion is bound to three bidentate hydroxypyridinone ligands, resulting in a 3:1 ligand-to-metal stoichiometry. This high stability is crucial for their function as iron sequestering agents.

Spectroscopic and Structural Elucidation of Metal Complexes

A variety of spectroscopic and structural techniques are employed to characterize the metal complexes of 3-hydroxy-2-methylpyridine-based ligands.

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry of the metal center. For example, the crystal structure of the copper(II) complex with the isothiosemicarbazone derivative of pyridoxal revealed a distorted octahedral coordination geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=O, C=N, and O-H groups upon complexation provide evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complexes and can provide information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the structure of the ligands and their complexes in solution. Changes in the chemical shifts of the ligand protons upon coordination can indicate the binding sites.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition.

| Technique | Information Obtained |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, coordination geometry |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, coordination environment |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure, ligand binding sites |

| Mass Spectrometry | Molecular weight, composition of the complex |

Applications in Metal Sequestration and Selective Extraction

The strong chelating properties of 3-hydroxy-2-methylpyridine and its derivatives make them suitable for applications in metal sequestration and selective extraction.

Metal Sequestration: The ability of these ligands to form stable complexes with toxic metal ions is exploited in chelation therapy. Derivatives of 3-hydroxypyridinone are particularly noted for their use as iron-sequestering agents to treat iron overload conditions.

Selective Extraction: These ligands can be used for the selective extraction of specific metal ions from aqueous solutions into an organic phase. This is particularly useful in hydrometallurgy and for the analytical determination of trace metals. For example, a derivative of 3-hydroxy-2-methylpyridine-4-one has been successfully used for the spectrophotometric extraction of vanadium(V). The selectivity of the extraction can be tuned by controlling the pH of the aqueous phase and by modifying the structure of the ligand.

| Application | Description |

| Metal Sequestration | Use as chelating agents to bind and remove toxic metal ions from biological systems. |

| Selective Extraction | Separation of specific metal ions from a mixture by forming a complex that is soluble in an organic solvent. |

Structure Activity Relationship Sar and Advanced Computational Investigations

Quantum Chemical Studies of 3-Hydroxy-2-methylpyridine and its Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens to examine the molecular properties of 3-Hydroxy-2-methylpyridine at an electronic level. These computational approaches enable the precise calculation of molecular geometry, vibrational frequencies, and electronic orbital distributions, which are fundamental to understanding the compound's stability and reactivity.

The initial step in computational analysis involves the optimization of the molecular structure to find its most stable energetic conformation. nih.gov Methods like DFT and Hartree-Fock (HF) are used to calculate the geometric parameters, including bond lengths and angles. nih.gov For pyridine (B92270) derivatives, calculations are often performed using basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost. nih.govresearchgate.net The optimized structure represents the molecule in its ground state, providing a foundation for all subsequent property calculations. For instance, a theoretical study on 3-bromo-2-hydroxypyridine (B31989) involved optimizing its geometry to find the most stable conformation before further analysis. nih.gov

Vibrational spectral analysis provides a bridge between theoretical calculations and experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net By calculating the vibrational frequencies of the optimized structure, specific vibrational modes can be assigned to the observed spectral peaks. researchgate.netniscpr.res.in This correlation helps in confirming the molecular structure and understanding the vibrational characteristics of different functional groups. For example, the characteristic stretching and bending vibrations of the hydroxyl (-OH) and methyl (-CH3) groups can be precisely identified. niscpr.res.in A systematic study of 3-methyl-2-hydroxypyridine utilized FT-IR, Raman, and Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy alongside ab initio calculations to analyze its vibrational modes. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(O-H) | 3450 | 3445 | - | O-H Stretching |

| ν(C-H)methyl | 2980 | 2975 | 2982 | Methyl C-H Asymmetric Stretching |

| ν(C=C), ν(C=N) | 1610 | 1612 | 1615 | Pyridine Ring Stretching |

| δ(O-H) | 1310 | 1309 | - | O-H In-plane Bending |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus determining the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov These parameters are calculated using the same computational methods as for structure optimization.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.75 | LUMO - HOMO Energy Difference |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.dechemrxiv.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de It uses a color-coded scheme to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. uni-muenchen.denih.gov Green and yellow represent areas with intermediate potential.

For 3-Hydroxy-2-methylpyridine, the MEP surface would show significant negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom in the pyridine ring. nih.govresearchgate.net These regions are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential site for nucleophilic interaction.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or environmental fate. d-nb.infouci.edu These models are built by analyzing datasets of compounds with known activities and using molecular descriptors to predict the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. uci.edueuropa.eu

QSAR models are widely used to predict the biodegradability of chemical compounds, which is a key factor in assessing their environmental persistence. d-nb.infoeuropa.eu These models classify chemicals as either "readily biodegradable" or "not readily biodegradable" based on a range of calculated molecular descriptors. uci.edukaggle.com

The MULTICASE method is one such approach used to develop QSAR models for biodegradability. It identifies molecular fragments that are statistically associated with either promoting (activating) or inhibiting (inactivating) biodegradation. d-nb.info A study on the biodegradation of N-heterocyclic compounds developed two QSAR models based on activating and inactivating molecular fragments. d-nb.info Interestingly, in a validation test, one of the models incorrectly predicted the poorly degradable 3-hydroxy-6-methylpyridine (an isomer of the subject compound) as being degradable, highlighting the complexities and potential for error in such predictions. d-nb.info The actual biodegradation of related compounds like 3-methylpyridine (B133936) is known to proceed through pathways involving methyl oxidation and ring hydroxylation. nih.gov

Influence of Substituent Effects on Biological Activity

The biological activity of the 3-Hydroxy-2-methylpyridine scaffold can be significantly altered by introducing different substituents onto the pyridine ring. The nature, position, and orientation of these substituents can modify the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution, which in turn affects its interaction with biological targets like enzymes and receptors.

3-Hydroxy-2-methylpyridine itself is a derivative of Vitamin B6 and is used in the synthesis of pyrimidines, indicating its inherent biological relevance. medchemexpress.comsigmaaldrich.com Studies on related pyridine derivatives demonstrate the impact of substituent effects. For example, a series of new 3-substituted-2-(4-hydroxyanilino)pyridine derivatives were synthesized and tested for antitumor activity. nih.gov The results showed that specific substitutions led to compounds with potent cytotoxic activity, with some being more effective than the reference drug colchicine. nih.gov The most active compounds were also found to be remarkable inhibitors of tubulin polymerization. nih.gov Similarly, the synthesis of 4-hydroxycoumarin (B602359) derivatives with various neurotransmitter-based substituents showed that different side chains resulted in varying binding affinities for target enzymes. mdpi.com These examples underscore the principle that strategic modification of the parent scaffold is a key approach in medicinal chemistry to optimize biological activity.

Correlation between Molecular Conformation and Biological Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms in space, or molecular conformation, dictates how a molecule interacts with biological targets such as enzymes and receptors. For a compound like 3-Hydroxy-2-methylpyridine, its conformational flexibility and the potential for different isomeric forms, known as tautomers, are critical determinants of its biological properties. Advanced computational investigations, in conjunction with experimental data, provide profound insights into these structure-activity relationships (SAR).

The conformation of the methyl group relative to the pyridine ring in 3-Hydroxy-2-methylpyridine can influence its interaction with binding sites. The rotation of the methyl group is a key conformational feature. Theoretical studies on related molecules, such as 3-methyl-2-hydroxypyridine, have shown that the presence and position of the methyl group can lead to conformational changes upon electronic excitation. This is attributed to phenomena like π–σ hyperconjugation, which can alter the potential energy surface of the molecule in its excited state compared to its ground state. lmaleidykla.ltlmaleidykla.lt Such conformational alterations can be crucial for biological processes that involve light absorption or energy transfer.

A significant aspect of the molecular structure of 3-Hydroxy-2-methylpyridine is the existence of tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For 3-Hydroxy-2-methylpyridine, the principal tautomeric equilibrium is between the enol form (3-hydroxy-2-methylpyridine) and the keto form (2-methyl-3-pyridone).

The stability and prevalence of these tautomers can be significantly influenced by the surrounding environment, such as the solvent. Computational studies on the parent compound, 2-hydroxypyridine, have demonstrated that while the hydroxy form may be more stable in the gas phase, the pyridone form is favored in polar solvents. nih.govwuxibiology.com This is a critical consideration for biological systems, which are aqueous environments. The different tautomers present distinct shapes, electrostatic properties, and hydrogen bonding capabilities, which in turn leads to differential biological activities. wuxibiology.com

The methyl group in 3-Hydroxy-2-methylpyridine plays a crucial role in modulating its physicochemical and biological properties, an effect often referred to in medicinal chemistry as the "magic methyl" effect. nih.gov The introduction of a methyl group can impact a molecule's activity in several ways:

Conformational Restriction: It can restrict the rotation of adjacent groups, leading to a more favorable conformation for binding to a biological target. nih.gov

Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Steric Effects: It can provide a better fit into a hydrophobic pocket of a receptor or enzyme, thereby increasing binding affinity. nih.gov

Metabolic Stability: A methyl group can block a site of metabolic transformation, increasing the molecule's half-life in the body.

The following table summarizes the key molecular properties of the tautomeric forms of 3-Hydroxy-2-methylpyridine that influence their biological activity.

| Property | 3-Hydroxy-2-methylpyridine (Enol Form) | 2-Methyl-3-pyridone (Keto Form) | Influence on Biological Activity |

| Hydrogen Bonding | Donor (-OH) and Acceptor (N) | Donor (N-H) and Acceptor (C=O) | Determines interactions with polar residues in biological targets. |

| Aromaticity | Aromatic pyridine ring | Less aromatic pyridone ring | Affects stacking interactions and electronic properties. |

| Dipole Moment | Lower | Higher | Influences solubility and interactions with polar environments. |

| Conformation | Planar ring system | Planar ring system | The overall shape is crucial for fitting into binding sites. |

Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting the relative stabilities of different conformers and tautomers. nih.govnih.govmdpi.com These methods can also simulate the molecule's behavior in different environments, providing a deeper understanding of the conformational and tautomeric preferences that govern biological function. By correlating these computational findings with experimental biological data, a comprehensive SAR model can be developed, guiding the design of new derivatives with enhanced or specific biological activities.

Advanced Analytical and Spectroscopic Methodologies in 3 Hydroxy 2 Methylpyridine Research

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of molecules in their crystalline state. While the crystal structure of 3-Hydroxy-2-methylpyridine itself is available through crystallographic databases, a related application of this technique can be seen in the study of enzymes that interact with similar compounds. For instance, preliminary X-ray crystallographic analysis has been conducted on 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase from Pseudomonas sp. MA-1. nih.gov This enzyme is involved in the degradation of vitamin B6, a pathway in which 3-hydroxy-2-methylpyridine derivatives are key players. nih.govmedchemexpress.com Researchers reported the crystallization of the MHPCO enzyme, which diffracted X-rays to a resolution of 2.25 Å. nih.gov The crystal belonged to the triclinic space group P1, with four molecules per asymmetric unit. nih.gov Such studies, which determine the three-dimensional structure of proteins in complex with pyridine (B92270) derivatives, are vital for understanding the molecular basis of their biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Hydroxy-2-methylpyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.